IC 101 - 154272-92-1

IC 101

Catalog Number: EVT-1488626
CAS Number: 154272-92-1
Molecular Formula: C39H66N8O13
Molecular Weight: 854.993
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

IC 101 refers to an integrated circuit, specifically focusing on the fundamental principles and processes involved in its design and synthesis. Integrated circuits are critical components in modern electronics, enabling complex functionalities in compact forms. The classification of integrated circuits can be broadly divided into analog, digital, and mixed-signal types, each serving different applications in the electronics industry.

Synthesis Analysis

Methods

The synthesis of integrated circuits involves several key steps:

  1. Specification and Functional Design: This initial phase outlines the requirements and functionalities of the integrated circuit.
  2. Register-Transfer Level Coding: Designers create a high-level representation of the circuit's functionality.
  3. Gate-Level Netlisting: The RTL code is translated into a network of logical gates.
  4. Layout Production: This involves designing the physical layout of the circuit components on the silicon chip.
  5. Tape-out: The final layout is prepared for manufacturing by creating a photomask that guides the fabrication process.

Each of these phases is crucial to ensure that the integrated circuit meets its intended specifications while optimizing for performance, area, and power consumption .

Technical Details

The synthesis process often employs advanced electronic design automation tools that facilitate the design flow, allowing engineers to simulate and verify designs at various stages. These tools help in managing complexity and ensuring that designs meet timing and functional requirements before fabrication .

Molecular Structure Analysis

Structure

While IC 101 does not refer to a specific chemical compound, it can be metaphorically related to the structure of integrated circuits themselves. The molecular structure of an integrated circuit can be thought of as a complex arrangement of semiconductor materials (typically silicon) interlaced with various dopants that modify electrical properties.

Data

The physical structure includes layers such as:

  • Substrate Layer: The base layer typically made of silicon.
  • Dopant Layers: Introduced to create p-type or n-type regions essential for transistor operation.
  • Interconnect Layers: Metal layers used for connecting different components within the chip.

The precise arrangement and composition of these layers are critical for the performance characteristics of the integrated circuit.

Chemical Reactions Analysis

Reactions

In the context of integrated circuit fabrication, various chemical reactions are employed during processes such as doping, etching, and deposition:

  1. Doping Reactions: Introducing impurities into silicon to alter its electrical properties.
  2. Etching Processes: Using chemical solutions to remove layers selectively from the substrate.
  3. Deposition Techniques: Chemical vapor deposition (CVD) is commonly used to create thin films on the substrate.

Technical Details

These processes require precise control over conditions such as temperature, pressure, and chemical concentrations to achieve desired material properties and ensure high yield in production .

Mechanism of Action

Process

The mechanism by which integrated circuits operate involves semiconductor physics principles, particularly how p-type and n-type materials interact to form p-n junctions. When voltage is applied:

  • Electrons move from n-type regions to p-type regions, creating holes.
  • This movement allows for current flow when transistors are activated.

Data

The efficiency of this process relies on factors such as doping concentration, temperature stability, and material purity. Advanced simulation tools are often used to model these interactions at a molecular level to optimize performance .

Physical and Chemical Properties Analysis

Physical Properties

Integrated circuits exhibit several physical properties including:

  • Electrical Conductivity: Varies significantly based on doping levels.
  • Thermal Stability: Essential for reliable operation under varying conditions.
  • Dielectric Strength: Important for preventing breakdown between conductive paths.

Chemical Properties

Chemically, materials used in ICs must resist oxidation and corrosion while maintaining stability under operational stresses. The choice of materials directly influences the longevity and reliability of integrated circuits in practical applications .

Applications

Integrated circuits have a vast array of applications across multiple fields including:

  • Consumer Electronics: Used in smartphones, tablets, and computers.
  • Automotive Systems: Essential for modern vehicle control systems.
  • Telecommunications: Fundamental in networking equipment and infrastructure.
  • Medical Devices: Employed in diagnostic equipment and monitoring systems.

These applications highlight the importance of IC design in advancing technology across various sectors .

Introduction to IC/BPS: Conceptual Foundations

Historical Evolution of Terminology and Diagnostic Criteria

The conceptualization of interstitial cystitis/bladder pain syndrome (IC/BPS) has undergone significant evolution since the late 19th century. Initially described as an inflammatory bladder condition by Skene in 1887, the term "interstitial cystitis" was first coined by Hunner in 1915, who identified ulcerative bladder lesions as a hallmark feature [7]. For decades, diagnosis relied heavily on the presence of Hunner's lesions and glomerulations (petechial hemorrhages) observed during cystoscopy with hydrodistention. This lesion-centric approach proved problematic, as many patients presented with symptoms without visible bladder abnormalities.

The 20th century saw diagnostic criteria expand beyond structural changes. The National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK) criteria (1987) incorporated symptoms like pelvic pain lasting >6 months, urinary urgency/frequency, and exclusion of confounders such as urinary tract infections [4]. The terminology shift to "bladder pain syndrome" (BPS) by the European Society for the Study of Interstitial Cystitis (ESSIC) in 2008 emphasized pain as the core symptom, independent of cystoscopic findings. Modern frameworks (American Urological Association, 2022) recognize IC/BPS as a clinical syndrome characterized by:

  • Pain perceived as bladder-related
  • Urinary symptoms (frequency, urgency)
  • Duration >6 weeks
  • Exclusion of mimics (infections, malignancy) [7]

Table 1: Evolution of IC/BPS Diagnostic Criteria

EraDefining FeaturesLimitations
Pre-1987Hunner's ulcers; glomerulations on hydrodistentionExcluded non-ulcerative patients
NIDDK (1987)Pain + urgency/frequency; absence of other pathologies; glomerulations or ulcersOverly restrictive for clinical practice
ESSIC (2008)Chronic pelvic pain + pressure; urinary symptoms; cystoscopy optionalBroadened scope but lacked biomarkers
AUA (2022)Bladder-associated pain >6 weeks; exclusion-based diagnosisIncorporates phenotypes (Hunner vs. non-Hunner)

Epidemiological Patterns and Population-Specific Prevalence

IC/BPS exhibits striking demographic disparities. Large-scale studies estimate a prevalence of 3–8 million affected individuals in the US, with women comprising 90% of cases (female-to-male ratio 5:1) [7]. Peak incidence occurs in women aged 50–59 years and men aged 56–74 years, suggesting hormonal or age-related pathophysiological factors [7].

First-degree relatives of IC/BPS patients show a 17-fold higher prevalence (995/100,000) compared to the general female population (60/100,000) [3]. Twin studies further support genetic involvement, with monozygotic twins having significantly higher concordance rates than dizygotic twins [3]. Comorbidities also demonstrate population-specific patterns:

  • Autoimmune associations: Systemic lupus erythematosus (SLE), Sjögren syndrome, and Hashimoto’s thyroiditis are 3–5× more prevalent in IC/BPS patients [7].
  • Functional somatic syndromes: Overlap with fibromyalgia (40%), irritable bowel syndrome (30%), and chronic fatigue syndrome suggests shared systemic mechanisms [7].
  • Pediatric prevalence: Rare in children, though childhood bladder/bowel dysfunction predicts adult IC/BPS phenotypes [3].

Geographic variations exist, with Netherlands studies reporting lower prevalence (8–16/100,000) versus US estimates (2.7–6.5% of women) [7] [9]. These disparities may reflect diagnostic inconsistency rather than true biological differences.

Table 2: Epidemiological Features of IC/BPS

PopulationPrevalence RateKey Risk Factors
General US women60/100,000Age 50–59; autoimmune comorbidities
1st-degree relatives995/100,000Genetic susceptibility; familial clustering
Men1.9% of US malesOlder age (56–74); misdiagnosed as prostatitis
Global0.045% (Netherlands)Diagnostic criteria variability

Pathophysiological Mechanisms and Neurogenic Inflammation Models

The pathophysiology of IC/BPS involves interconnected pathways centered on urothelial dysfunction, neurogenic inflammation, and immune activation.

Urothelial Barrier Defects

The bladder urothelium maintains a high-resistance barrier via:

  • Tight junction proteins (ZO-1, claudins)
  • Adhesive proteins (E-cadherin)
  • Surface glycosaminoglycans (GAGs) [1] [6]In IC/BPS, disruption occurs through:
  • Downregulation of E-cadherin and ZO-1: Increases urothelial permeability ("leaky urothelium"), allowing urinary potassium and toxins to penetrate suburothelial tissues [6].
  • Aberrant proteoglycan expression: Decreased chondroitin sulfate and heparan sulfate reduce surface protection [4].
  • Apoptosis-proliferation imbalance: Elevated antiproliferative factor (APF) and caspase-3 drive excessive urothelial cell death, causing thinning or denudation [6].

Neurogenic Inflammation

Sensory nerve activation triggers a self-sustaining inflammatory loop:

  • Nociceptor sensitization: C-fiber afferents express transient receptor potential (TRPV1, TRPV4) and acid-sensing ion channels (ASICs), activated by low pH or inflammatory mediators [1] [8].
  • Neuropeptide release: Substance P (SP), calcitonin gene-related peptide (CGRP), and neurokinin A (NKA) are released from nerve terminals upon activation, inducing vasodilation, mast cell degranulation, and plasma extravasation [1] [8].
  • Mast cell recruitment: Activated mast cells release histamine, tryptase, and tumor necrosis factor-alpha (TNF-α), further stimulating nociceptors and increasing urothelial permeability [1] [6].

This process is amplified in IC/BPS by:

  • Spatial proximity: Afferent nerves physically contact urothelial cells and mast cells in the lamina propria [1].
  • Central sensitization: Chronic input from peripheral nerves increases dorsal horn neuron excitability, lowering pain thresholds [10].

Immune and Inflammatory Cascades

Distinct molecular profiles define IC/BPS phenotypes:

  • Hunner-type IC: Shows T/B-cell infiltration, elevated CXCL9/CXCL10 chemokines, and vascular endothelial growth factor (VEGF)-driven angiogenesis [6].
  • Non-Hunner IC: Features urothelial apoptosis (high Bax/Bcl-2 ratio), Th2-predominant cytokines (IL-4, IL-13), and nerve growth factor (NGF) overexpression [4] [6].Systemic inflammation markers like C-reactive protein (CRP) and TNF-α correlate with symptom severity, suggesting extrabladder immune involvement [7].

Table 3: Pathophysiological Differences in IC/BPS Subtypes

MechanismHunner-Type ICNon-Hunner IC
HistopathologyUlceration; lymphoplasmacytic infiltratesUrothelial thinning; mast cell infiltration
Key mediatorsCXCL9, CXCL10, VEGFAPF, NGF, IL-6
Neurogenic featuresC-fiber activation; SP releaseTRPV4 sensitization; CGRP dominance
Bladder capacitySeverely reduced (<200 mL)Variable (often >300 mL)

Properties

CAS Number

154272-92-1

Product Name

IC 101

Molecular Formula

C39H66N8O13

Molecular Weight

854.993

Synonyms

IC 101

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.